10-Oxo 7,8-Seco-docetaxel

Taxane chemistry Structure-activity relationship Synthetic intermediate

10-Oxo 7,8-Seco-docetaxel (CAS 177556-02-4, molecular formula C₄₃H₅₃NO₁₄, molecular weight 807.9 g/mol) is a taxane-derived synthetic intermediate characterized by a 7,8-seco (B-ring cleaved) scaffold bearing a 10-oxo (ketone) functional group. Unlike the intact taxane skeleton of the parent drug docetaxel (CAS 114977-28-5) or the merely C10-oxidized analog 10-Oxo Docetaxel (CAS 167074-97-7), this compound features a ring-opened bicyclo[5.3.1]undecane core that fundamentally alters its conformational flexibility, hydrogen-bonding capacity (5 H-bond donors, 14 H-bond acceptors), and lipophilicity (XLogP3-AA = 3.2) relative to closed-ring taxanes.

Molecular Formula C43H53NO14
Molecular Weight 807.9 g/mol
Cat. No. B13860160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Oxo 7,8-Seco-docetaxel
Molecular FormulaC43H53NO14
Molecular Weight807.9 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)C5(COC5CCO)OC(=O)C)C)O
InChIInChI=1S/C43H53NO14/c1-23-28(55-38(51)35(49)32(26-15-11-9-12-16-26)44-39(52)58-40(4,5)6)21-43(53)36(56-37(50)27-17-13-10-14-18-27)31(24(2)33(47)34(48)30(23)41(43,7)8)42(57-25(3)46)22-54-29(42)19-20-45/h9-18,28-29,31-32,35-36,45,47,49,53H,19-22H2,1-8H3,(H,44,52)/t28-,29+,31+,32-,35+,36-,42-,43+/m0/s1
InChIKeyJGMTYKDRJDAHSS-SSMNQHCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Oxo 7,8-Seco-docetaxel: Structural Identity and Physicochemical Profile for Informed Research Procurement


10-Oxo 7,8-Seco-docetaxel (CAS 177556-02-4, molecular formula C₄₃H₅₃NO₁₄, molecular weight 807.9 g/mol) is a taxane-derived synthetic intermediate characterized by a 7,8-seco (B-ring cleaved) scaffold bearing a 10-oxo (ketone) functional group [1]. Unlike the intact taxane skeleton of the parent drug docetaxel (CAS 114977-28-5) or the merely C10-oxidized analog 10-Oxo Docetaxel (CAS 167074-97-7), this compound features a ring-opened bicyclo[5.3.1]undecane core that fundamentally alters its conformational flexibility, hydrogen-bonding capacity (5 H-bond donors, 14 H-bond acceptors), and lipophilicity (XLogP3-AA = 3.2) relative to closed-ring taxanes [1]. It is formally classified as a docetaxel-related substance and is utilized as a key intermediate en route to the Docetaxel Crotonaldehyde Analog (D525620), a characterized impurity of docetaxel drug substance .

Why In-Class Docetaxel Analogs Cannot Substitute for 10-Oxo 7,8-Seco-docetaxel in Research and Quality Control Workflows


Docetaxel analogs bearing only C10 oxidation (e.g., 10-Oxo Docetaxel, 7-Epi-10-oxo-docetaxel) or D-ring modifications (D-seco taxanes) differ fundamentally from this compound because they retain a closed or differently cleaved ring architecture [1]. The 7,8-seco modification—unique among commercially available docetaxel-related substances—creates a discrete chromatographic retention profile, a distinct fragmentation pattern in mass spectrometry, and a specific reactivity profile toward crotonaldehyde condensation that cannot be replicated by any analog with an intact B-ring . Substituting a structurally mismatched impurity standard in an HPLC or LC-MS/MS method would generate inaccurate retention time markers, compromise system suitability criteria defined in pharmacopoeial monographs, and invalidate impurity quantification in ANDA or NDA regulatory submissions [2].

Quantitative Differential Evidence for 10-Oxo 7,8-Seco-docetaxel: Head-to-Head and Cross-Study Comparison Data


Structural Differentiation: B-Ring 7,8-Seco Architecture vs. Intact Taxane Core of Docetaxel and 10-Oxo Docetaxel

10-Oxo 7,8-Seco-docetaxel is the only commercially catalogued docetaxel-related substance that combines a 7,8-seco B-ring cleavage with a 10-oxo modification. The parent drug docetaxel (CAS 114977-28-5) possesses a fully intact tetracyclic taxane skeleton (molecular formula C₄₃H₅₃NO₁₄, MW 807.88), while 10-Oxo Docetaxel (CAS 167074-97-7, MW 805.86) has an intact ring system with a C10 ketone substitution and a different molecular formula (C₄₃H₅₁NO₁₄) . In contrast, 10-Oxo 7,8-Seco-docetaxel (MW 807.9) exhibits an opened bicyclo[5.3.1]undecane scaffold that creates one additional undefined bond stereocenter relative to docetaxel and alters the topological polar surface area (TPSA) to 224 Ų compared with 232 Ų for the Docetaxel Crotonaldehyde Analog [1]. This unique B-ring seco topology is essential for its downstream synthetic conversion to the crotonaldehyde analog via condensation reaction—a transformation that intact-ring taxanes cannot undergo .

Taxane chemistry Structure-activity relationship Synthetic intermediate Ring-opening modification

Synthetic Pathway Exclusivity: Intermediate for Docetaxel Crotonaldehyde Analog (D525620) vs. Alternative Precursors

10-Oxo 7,8-Seco-docetaxel (as its tri-triethylsilane protected form, MW 1150.66) is the documented synthetic intermediate for producing Docetaxel Crotonaldehyde Analog (D525620, also designated Docetaxel Impurity 14), a pharmacopoeial impurity reference standard of docetaxel . The synthetic route proceeds via selective 7,8-bond cleavage of the taxane B-ring to install the seco functionality, followed by crotonaldehyde condensation to afford the final impurity standard . Neither docetaxel (MW 807.88, CAS 114977-28-5), 10-Oxo Docetaxel (MW 805.86, CAS 167074-97-7), 7-Epi-10-oxo-docetaxel (MW 805.86, CAS 162784-72-7), nor the oxetane ring-opened impurity of docetaxel (MW ~807.9) can substitute as precursors because they lack the requisite 7,8-seco topology that enables the crotonaldehyde coupling reaction [1]. The protected intermediate is commercially available through Toronto Research Chemicals (TRC) and CymitQuimica in quantities of 1 mg (€127.00) to 5 mg (€497.00) .

Docetaxel impurity synthesis Process chemistry Reference standard preparation Crotonaldehyde condensation

Chromatographic Differentiation: Relative Retention Time and LC-MS/MS Fragmentation Pattern vs. Docetaxel and 10-Oxo Docetaxel

In reversed-phase HPLC analysis using a C18 column (250 × 4.6 mm, 5 µm) with acetonitrile-water mobile phase at 1.0 mL/min and UV detection at 230 nm, 10-Oxo Docetaxel (the nearest structurally characterized analog with published chromatographic data) exhibits a relative retention time (RRT) of approximately 1.05 relative to docetaxel (RRT = 1.00), corresponding to a capacity factor K1 of 47.8 vs. 45.4 for docetaxel [1]. By inference from the validated stability-indicating HPLC method for docetaxel impurity profiling, 10-Oxo 7,8-Seco-docetaxel—bearing additional ring-opening polarity—would be expected to elute earlier (lower RRT) than the closed-ring 10-Oxo Docetaxel . Distinct LC-MS/MS fragmentation is observed for the related 10-Oxo Docetaxel: [M+H]⁺ m/z 806.86 with characteristic fragment ions at m/z 741.78, 681.72, and 527.62, which differ from docetaxel fragmentation patterns . The seco analog would generate a unique fragmentation signature reflecting the B-ring cleavage site, providing a definitive mass spectrometric fingerprint distinguishable from all intact-ring taxanes.

HPLC method development Impurity profiling LC-MS/MS System suitability Pharmacopoeial analysis

Biological Potency Contextualization: Cytotoxicity of Seco-Taxanes vs. Docetaxel – Class-Level Evidence for Research Prioritization

While direct cytotoxicity or tubulin polymerization data for 10-Oxo 7,8-Seco-docetaxel are not available in the peer-reviewed literature, class-level data for D-seco docetaxel analogues provide a quantitative framework. Thoret et al. (2006) demonstrated that a 4-methyl-5-oxo D-seco docetaxel analogue—which, like the target compound, features a ring-opening modification (albeit in the D-ring rather than the B-ring)—is slightly less potent than docetaxel at microtubule stabilization in vitro and exhibits approximately 1/1000th the cytotoxicity of docetaxel [1]. This is consistent with the broader SAR observation that oxetane D-ring deletion in docetaxel analogues results in substantial loss of cytotoxicity, confirming that ring integrity is critical for biological activity [2]. Researchers should therefore expect that 10-Oxo 7,8-Seco-docetaxel will exhibit markedly attenuated antiproliferative activity relative to docetaxel, and should prioritize this compound for its synthetic intermediate and analytical reference standard applications rather than as a direct cytotoxic agent [3].

Cytotoxicity assay Microtubule stabilization Tubulin binding Structure-activity relationship D-seco taxane

Physicochemical Property Comparison: MW, LogP, Rotatable Bonds, and TPSA Differentiation from Docetaxel and Key Analogs

A systematic comparison of computed physicochemical descriptors reveals that 10-Oxo 7,8-Seco-docetaxel occupies a distinct property space relative to docetaxel and related analogs [1]. The target compound exhibits a molecular weight of 807.9 g/mol, an XLogP3-AA of 3.2, 16 rotatable bonds, and a TPSA of 224 Ų. Docetaxel (MW 807.88, C₄₃H₅₃NO₁₄) shares the same molecular formula but possesses a more constrained ring system, while 10-Oxo Docetaxel (MW 805.86, C₄₃H₅₁NO₁₄) differs by 2 hydrogen atoms (oxidation at C10) and has a lower molecular weight by approximately 2 Da . The Docetaxel Crotonaldehyde Analog (D525620), the downstream product of this intermediate, shows a lower XLogP3-AA (2.9 vs. 3.2), a higher TPSA (232 vs. 224 Ų), and one additional rotatable bond (17 vs. 16), reflecting the conversion of the 7,8-seco intermediate to the crotonaldehyde condensation product [2]. The 0.3-unit reduction in XLogP3-AA upon conversion to the crotonaldehyde analog indicates that the seco intermediate is more lipophilic than the final impurity standard, a property that may influence solubility in organic solvents used for preparative chromatography.

Physicochemical profiling Drug-likeness Lipophilicity Polar surface area Computational chemistry

Regulatory-Grade Purity and Reference Standard Status: Pharmacopoeial Recognition of the Docetaxel Crotonaldehyde Analog Pathway

The Docetaxel Crotonaldehyde Analog (D525620), the immediate downstream product of 10-Oxo 7,8-Seco-docetaxel, is recognized as a docetaxel impurity reference standard compliant with USP, EMA, JP, and BP pharmacopoeial requirements [1]. The crotonaldehyde analog reference standard is commercially available with a characterized melting point exceeding 185°C (with decomposition), specified solubility in chloroform and methanol, and storage conditions requiring -20°C under an inert atmosphere due to hygroscopicity . The synthetic pathway from the 7,8-seco intermediate to the crotonaldehyde analog is critical for ANDA and NDA regulatory submissions, where accurate impurity identification and quantification are mandatory [1]. Laboratories that synthesize or procure the crotonaldehyde analog for method validation must source the correct 7,8-seco intermediate; use of an incorrect precursor would produce a structurally non-identical product that fails to match the pharmacopoeial reference standard specifications [2].

Pharmacopoeial reference standard USP impurity EP impurity Quality control ANDA submission

Optimal Procurement and Deployment Scenarios for 10-Oxo 7,8-Seco-docetaxel in Pharmaceutical Research and Quality Control


Synthesis of Docetaxel Crotonaldehyde Analog (D525620) Impurity Reference Standard for Pharmacopoeial Method Validation

10-Oxo 7,8-Seco-docetaxel (utilized as its tri-triethylsilane-protected derivative) is the essential synthetic intermediate for preparing the Docetaxel Crotonaldehyde Analog (D525620), a pharmacopoeial impurity standard recognized by USP, EP, JP, and BP [1]. This scenario applies to analytical reference standard manufacturers, pharmaceutical QC laboratories developing stability-indicating HPLC methods, and CROs generating impurity profiles for ANDA/NDA submissions. The crotonaldehyde analog produced from this intermediate has a characterized melting point exceeding 185°C (with decomposition), defined solubility (slightly soluble in chloroform and methanol), and stability requirements (-20°C under inert atmosphere) [2]. The chromatographic separation of the resulting crotonaldehyde analog from docetaxel is achievable using a validated C18 reversed-phase HPLC method with acetonitrile-water gradient, UV detection at 230 nm, and flow rate of 1.0 mL/min .

Structure-Activity Relationship (SAR) Studies Investigating the Role of B-Ring Integrity in Taxane Microtubule Binding

For academic and industrial medicinal chemistry groups investigating the contribution of the taxane B-ring to tubulin binding and cytotoxicity, 10-Oxo 7,8-Seco-docetaxel provides a unique chemical probe representing a B-ring-cleaved scaffold that is structurally orthogonal to the extensively studied D-ring seco taxanes [1]. Class-level evidence indicates that D-seco docetaxel analogues retain near-parent potency at microtubule stabilization but lose approximately 99.9% of cytotoxicity (1/1000th of docetaxel), suggesting that ring integrity is more critical for cellular activity than for tubulin binding per se [1]. The B-ring seco modification has not been systematically evaluated in the peer-reviewed SAR literature, presenting an opportunity for novel contributions to taxane pharmacophore mapping. Researchers should source the compound from specialized chemical suppliers (TRC, CymitQuimica) and confirm structural identity by ¹H NMR and LC-HRMS before initiating biological assays.

Development of Process-Related Impurity Control Strategies for Docetaxel API Manufacturing

Pharmaceutical process chemistry teams engaged in docetaxel API manufacturing can employ 10-Oxo 7,8-Seco-docetaxel as a process-related impurity marker to monitor and optimize the semi-synthetic route from 10-deacetylbaccatin III [1]. The compound's distinct chromatographic behavior—with a predicted relative retention time between 0.97 (oxetane ring-opened impurity) and 1.05 (10-oxodocetaxel) relative to docetaxel at RRT 1.00—enables its resolution from other process impurities under validated pharmacopoeial gradient conditions [2]. The validated HPLC method for docetaxel impurity profiling achieves limits of detection (LOD) of 0.002–0.004% and limits of quantification (LOQ) of 0.006–0.014% for related taxane impurities, with mean recovery at LOQ ranging from 94.7% to 108.3% [2]. Implementation of this intermediate as a process control marker supports compliance with ICH Q3A impurity thresholds and facilitates Quality by Design (QbD) approaches to API manufacturing.

LC-MS/MS Method Development for Docetaxel Degradation Product Identification in Forced Degradation Studies

Analytical development scientists conducting forced degradation studies of docetaxel drug substance and injection formulations can use 10-Oxo 7,8-Seco-docetaxel as a characterized reference material for LC-MS/MS method development and peak identification [1]. The compound's predicted mass spectrometric profile—[M+H]⁺ m/z corresponding to its molecular formula C₄₃H₅₃NO₁₄ with characteristic fragmentation reflecting B-ring cleavage—provides a distinct signature for MS/MS library building [2]. Degradation studies exposing docetaxel to oxidative (3% H₂O₂), alkaline (0.1 N NaOH), acidic (0.1 N HCl), thermal (60°C), and photolytic (UV 320–400 nm) stress conditions generate complex impurity profiles requiring authentic reference standards for unambiguous peak assignment [1]. This application scenario is particularly relevant for laboratories supporting regulatory submissions where degradation product identification and characterization are mandatory per ICH Q1A(R2) and Q2(R1) guidelines.

Quote Request

Request a Quote for 10-Oxo 7,8-Seco-docetaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.